molecular formula C8H5F3N2O2S B15086606 N-(4-cyanophenyl)-1,1,1-trifluoromethane sulfonamide

N-(4-cyanophenyl)-1,1,1-trifluoromethane sulfonamide

Cat. No.: B15086606
M. Wt: 250.20 g/mol
InChI Key: VKASDCYZXATLCS-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)(trifluoro)methanesulfonamide is an organic compound with the molecular formula C8H8N2O2S It is known for its unique chemical structure, which includes a trifluoromethanesulfonamide group and a cyanophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanophenyl)(trifluoro)methanesulfonamide typically involves the reaction of 4-aminobenzonitrile with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at low temperatures (around -78°C) to ensure the stability of the intermediate products .

Industrial Production Methods

While specific industrial production methods for N-(4-cyanophenyl)(trifluoro)methanesulfonamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanophenyl)(trifluoro)methanesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The trifluoromethanesulfonamide group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions

Common reagents used in reactions involving N-(4-cyanophenyl)(trifluoro)methanesulfonamide include trifluoromethanesulfonyl chloride, triethylamine, and dichloromethane. Reaction conditions often involve low temperatures to maintain the stability of the compound .

Major Products Formed

The major products formed from reactions involving N-(4-cyanophenyl)(trifluoro)methanesulfonamide depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the trifluoromethanesulfonamide group.

Scientific Research Applications

N-(4-cyanophenyl)(trifluoro)methanesulfonamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)(trifluoro)methanesulfonamide involves its interaction with molecular targets and pathways in biological systems. The trifluoromethanesulfonamide group is known for its electron-withdrawing properties, which can influence the compound’s reactivity and interactions with other molecules. Specific molecular targets and pathways are still under investigation, and further research is needed to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-cyanophenyl)(trifluoro)methanesulfonamide is unique due to the presence of both a cyanophenyl group and a trifluoromethanesulfonamide group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H5F3N2O2S

Molecular Weight

250.20 g/mol

IUPAC Name

N-(4-cyanophenyl)-1,1,1-trifluoromethanesulfonamide

InChI

InChI=1S/C8H5F3N2O2S/c9-8(10,11)16(14,15)13-7-3-1-6(5-12)2-4-7/h1-4,13H

InChI Key

VKASDCYZXATLCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)NS(=O)(=O)C(F)(F)F

Origin of Product

United States

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